Mesobilirubin

Übersicht

Beschreibung

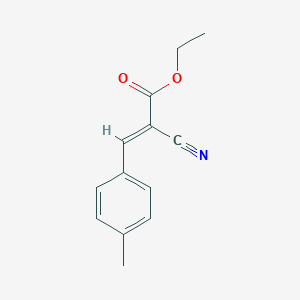

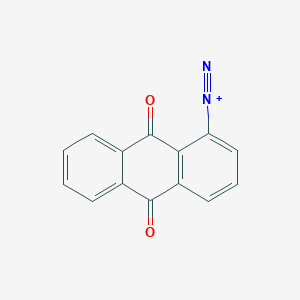

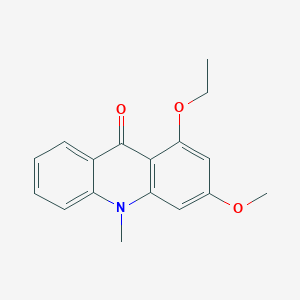

Mesobilirubin is a bile pigment that is structurally related to bilirubin, which is a product of heme catabolism. It is an open-chain tetrapyrrole that differs from bilirubin in that it is hydrogenated at the 3- and 18-vinyl groups. This structural difference imparts unique physical and chemical properties to this compound compared to its more commonly known counterpart .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. One such derivative, mesobilirhodin dimethyl ester, was synthesized for the first time through a key reaction involving the cyclization of a δ-(pyrrol-2-yl)-laevulinic acid derivative to form a 2,3-dihydro-5(1H)-pyrromethenone. This compound was previously inaccessible using traditional synthetic methods for bile pigments. The synthesis process also involved a condensation reaction with the methyl ester of 5′-formylisoneobilirubinic acid, leading to the formation of racemic erythro- and threo-mesobilirhodin . Additionally, the total synthesis of other this compound derivatives, such as this compound-IVα, this compound-XIIIα, and etiobilirubin-IVγ, has been reported. These were synthesized following self-coupling of various pyrromethenones .

Molecular Structure Analysis

The molecular structure of this compound has been studied using solid-state NMR spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide detailed insights into the microcrystalline structure of this compound. The chemical shift data obtained from NMR experiments, when compared with DFT calculations, confirmed the molecular structure of this compound. The observed signal splittings in the NMR spectra indicated microcrystalline heterogeneity in the powdered form of the compound .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions, including cyclization and condensation, as part of their synthesis processes. The cyclization of δ-(pyrrol-2-yl)-laevulinic acid derivatives is a critical step in forming the core structure of this compound derivatives. The subsequent condensation reactions with other bile pigment derivatives further modify the structure, leading to the formation of various this compound isomers and analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The hydrogenation at specific positions in the molecule alters its reactivity and solubility compared to bilirubin. The solid-state NMR and DFT studies have provided a deeper understanding of the compound's properties, including its crystalline form and the heterogeneity within the microcrystals. These properties are essential for understanding the behavior of this compound in biological systems and its potential applications .

Wissenschaftliche Forschungsanwendungen

Synthese und Eigenschaften von Mesobilirubinen

Mesobilirubine XIIγ und XIIIγ wurden erstmals durch den „1 + 2 + 1“-Ansatz synthetisiert, bei dem zwei Äquivalente eines Monopyrrols mit einem Dipyrrylmethan (zu XIIγ) oder durch den „2 + 2“-Ansatz, Selbstkupplung von zwei Äquivalenten eines Dipyrrinons (zu XIIIγ), gekoppelt werden . Diese neuen Mesobilirubine sind polarer als Mesobilirubin IIIα und können im Gegensatz zu IIIα die Propionsäuregruppen nicht effektiv in die intramolekulare Wasserstoffbrückenbindung mit den Dipyrrinonkomponenten einbeziehen .

Wechselwirkung mit Humanalbumin und Chinin

Die neuen Mesobilirubine erzeugen exzitonengekoppelte zirkulare Dichroismus-Spektren in Gegenwart von Humanalbumin oder Chinin . Das XIIγ-Isomer zeigt Cotton-Effekt-Intensitäten, die fast so stark sind wie die des IIIα-Isomers; während das XIIIγ-Isomer viel schwächere Intensitäten zeigt .

Hepatobiliäre Elimination

This compound IIIα erfordert eine Glukuronidierung für die hepatobiliäre Elimination; während XIIγ und XIIIγ dies nicht tun und unverändert über die Leber in die Galle ausgeschieden werden .

Reduktion durch Biliverdin IXα-Reduktase

Die entsprechenden Biliverdine XIIγ und XIIIγ werden im Gegensatz zur schnellen Reduktion des natürlichen IXα-Isomers nur langsam durch Biliverdin IXα-Reduktase reduziert .

Synthese und Eigenschaften von 10-nor-Mesobilirubin

10-nor-Mesobilirubin-Analoga wurden synthetisiert und untersucht . Diese linearen Tetrapyrrole haben einen Bipyrrolkern anstelle eines Dipyrrylmethankerns und daher eine andere Form

Wirkmechanismus

Target of Action

Mesobilirubin primarily targets the human serum albumin and quinine . These targets play a crucial role in the body’s response to the compound. The interaction with human serum albumin is particularly important as it is the main protein in human blood plasma and carries various substances throughout the body.

Mode of Action

This compound interacts with its targets through a process known as exciton coupled circular dichroism . This interaction results in changes in the targets’ properties, with the XIIγ isomer of this compound exhibiting Cotton effect intensities nearly as strong as those from the IIIα isomer .

Biochemical Pathways

This compound is involved in the heme degradation pathway , a crucial facet of human physiology . This pathway is responsible for the breakdown of heme, a component of hemoglobin, into various metabolites, including bilirubin. This compound, as a bilirubin analogue, plays a role in this pathway and affects its downstream effects .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound XIIγ and XIIIγ are more polar than this compound IIIα . Unlike IIIα, they cannot effectively engage the propionic acid groups in intramolecular hydrogen bonding to the dipyrrinone components . This compound IIIα requires glucuronidation for hepatobiliary elimination; whereas, XIIγ and XIIIγ do not, and they are excreted intact across the liver into bile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its interaction with its targets and its role in the heme degradation pathway. The interaction with human serum albumin and quinine results in changes in their properties . Furthermore, its role in the heme degradation pathway contributes to the body’s ability to break down and eliminate heme .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiome plays a significant role in bilirubin metabolism . The gut-liver axis, which serves as one of the primary routes for nutrient absorption and waste secretion in the body, is also crucial in maintaining bilirubin homeostasis .

Safety and Hazards

Zukünftige Richtungen

The study of mesobilirubin and its congeners continues to be a significant area of research. The synthesis and properties of this compound analogs have been investigated, providing new insights into the structure and function of these molecules . Future research may focus on further understanding the synthesis process, the molecular structure, and the potential applications of this compound and its congeners.

Eigenschaften

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHKMUMXERBUAN-IFADSCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(/C(=C/C2=C(C(=C(N2)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)/NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316200 | |

| Record name | Mesobilirubin IXα | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16568-56-2 | |

| Record name | Mesobilirubin IXα | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16568-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesobilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesobilirubin IXα | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesobilirubin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.